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Abstract
Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a

crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic

chemistry and atmospheric sciences to quantitative proteomics in drug development. Its

significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference

between deuterium and protium leads to discernible changes in reaction rates, offering

profound insights into reaction mechanisms. This technical guide provides a comprehensive

overview of the chemical properties of dideuteriomethanone, including its synthesis,

spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis

and its application in quantitative proteomics are provided, alongside a discussion of its role in

elucidating reaction kinetics.

Introduction
Dideuteriomethanone, also known as formaldehyde-d₂, is a simple carbonyl compound with

the chemical formula CD₂O. The substitution of protium with deuterium atoms imparts unique

chemical and physical properties that are exploited in various research fields. The study of

isotopic variants of formaldehyde gained prominence with the advancement of analytical

techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

[1] Dideuteriomethanone has become an indispensable tool for elucidating reaction

mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes
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involving CD₂O with those of H₂CO, researchers can determine whether a carbon-hydrogen

bond is broken in the rate-determining step of a reaction.

This guide aims to provide a detailed technical overview of the chemical properties and

applications of dideuteriomethanone for researchers, scientists, and professionals in drug

development.

Physical and Spectroscopic Properties
The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable

changes in its physical and spectroscopic properties.

Physical Properties
A summary of the key physical properties of dideuteriomethanone is presented in Table 1.

Property Value Reference

Molecular Formula CD₂O [1]

Molecular Weight 32.04 g/mol [2]

CAS Number 1664-98-8 [1][2]

Density 0.7 g/cm³ (for 20 wt. % in D₂O) [3]

Flash Point -75.1 °C (for 20 wt. % in D₂O) [3]

Table 1: Physical Properties of Dideuteriomethanone.

Spectroscopic Data
Spectroscopic techniques are essential for the characterization of dideuteriomethanone. The

change in mass upon isotopic substitution significantly influences its vibrational and rotational

spectra.

The fundamental vibrational frequencies of gaseous formaldehyde (H₂CO) are well-

characterized. While a complete set of experimentally determined fundamental frequencies for

gaseous dideuteriomethanone (CD₂O) is not readily available in a single reference, the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://cymitquimica.com/cas/1664-98-8/
https://isotope.com/formaldehyde-d2-d-in-d2o-dlm-805-group
https://cymitquimica.com/cas/1664-98-8/
https://isotope.com/formaldehyde-d2-d-in-d2o-dlm-805-group
https://www.biosynth.com/p/FF75296/1664-98-8-formaldehyde-d2-solution-20-wt-in-d2o
https://www.biosynth.com/p/FF75296/1664-98-8-formaldehyde-d2-solution-20-wt-in-d2o
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


values for H₂CO provide a close approximation, with the understanding that the C-D stretching

and bending vibrations will have lower frequencies due to the heavier mass of deuterium.

Symmetry Species Vibrational Mode H₂CO Frequency (cm⁻¹)

a₁ CH₂ symmetric stretch 2783

a₁ C=O stretch 1746

a₁ CH₂ scissors 1500

b₁ CH₂ asymmetric stretch 2843

b₁ CH₂ rock 1249

b₂ CH₂ wag 1167

Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H₂CO).[4] The

corresponding vibrational modes in CD₂O will be shifted to lower wavenumbers.

Microwave spectroscopy allows for the precise determination of rotational constants, which are

inversely proportional to the moments of inertia of the molecule. For the dideuteriomethanone
dimer, (D₂CO)₂, the rotational constants have been determined as A = 14862.1(35) MHz, ½(B +

C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H₂CO, the

rotational constants are A = 9.40530 cm⁻¹, B = 1.29530 cm⁻¹, and C = 1.13420 cm⁻¹.[7]

Rotational Constant (D₂CO)₂ (MHz) H₂CO (cm⁻¹)

A 14862.1(35) 9.40530

½(B + C) 3030.2366(37) -

B - C 490.977(18) -

B - 1.29530

C - 1.13420

Table 3: Rotational Constants for Dideuteriomethanone Dimer and Formaldehyde Monomer.

[5][6][7]
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¹³C NMR spectroscopy is a powerful tool for characterizing dideuteriomethanone. Due to the

spin (I=1) of the two deuterium nuclei, the ¹³C signal of the carbonyl carbon is split into a

quintet. While a specific chemical shift value for CD₂O in D₂O is not definitively reported in the

searched literature, the ¹³C NMR spectrum of formaldehyde in D₂O shows a peak that can be

referenced.[8]

The mass spectrum of dideuteriomethanone is characterized by a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern is similar to that of

formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST

Chemistry WebBook provides the mass spectrum of formaldehyde (H₂CO).[9]

Synthesis of Dideuteriomethanone
Dideuteriomethanone is typically prepared from its polymeric form, paraformaldehyde-d₂. The

monomeric form can be generated by heating the polymer.

Experimental Protocol: Generation of Monomeric
Dideuteriomethanone from Paraformaldehyde-d₂
This protocol describes the thermal depolymerization of paraformaldehyde-d₂ to generate

gaseous dideuteriomethanone, which can be used directly or dissolved in a suitable solvent.

Materials:

Paraformaldehyde-d₂

Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube

Heating mantle or oil bath

Inert gas supply (e.g., nitrogen or argon)

Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

Anhydrous solvent (e.g., THF, if a solution is desired)

Procedure:
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Place a known amount of paraformaldehyde-d₂ into the glass apparatus.

Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet

should lead to either the reaction vessel where the gaseous CD₂O will be used or to a cold

trap containing the desired solvent.

Gently heat the apparatus containing the paraformaldehyde-d₂ to 150-200 °C. The polymer

will depolymerize to produce gaseous dideuteriomethanone.

The stream of inert gas will carry the gaseous CD₂O to the reaction vessel or into the cold

solvent.

If preparing a solution, continue the process until the desired concentration is reached. The

concentration can be determined by titration or NMR.

Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be

performed in a well-ventilated fume hood.

A method for the in situ generation of formaldehyde-d₂ from DMSO-d₆, bromine, and cesium

carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl

carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-d₄ via

the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]

Chemical Reactivity and the Kinetic Isotope Effect
The reactivity of dideuteriomethanone is largely similar to that of formaldehyde, with the

primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium

bond.

Nucleophilic Addition Reactions
Like all aldehydes, dideuteriomethanone readily undergoes nucleophilic addition reactions at

the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents,

organolithium compounds, hydrides, amines, and enolates. The general mechanism involves

the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting

alkoxide ion.
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For example, the reaction of dideuteriomethanone with a Grignard reagent (RMgX) will yield a

deuterated primary alcohol after acidic workup.

C(D)(D)=O

R-C(D)(D)-O-MgX

Nucleophilic attack

R-MgX R-C(D)(D)-OH

Protonation

H₃O⁺

Reaction with H₂CO

Reaction with CD₂O

H₂CO + •OH [H-CHO---H---OH]‡kH HCO• + H₂O

CD₂O + •OH [D-CDO---D---OH]‡kD DCO• + HDO

kH > kD
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Sample 1 (Light Label) Sample 2 (Heavy Label)

Protein Sample 1

Tryptic Digestion

Reductive Dimethylation
(H₂CO, NaBH₃CN)

Mix Samples 1:1

Protein Sample 2

Tryptic Digestion

Reductive Dimethylation
(CD₂O, NaBD₃CN)

LC-MS/MS Analysis

Data Analysis
(Quantification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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